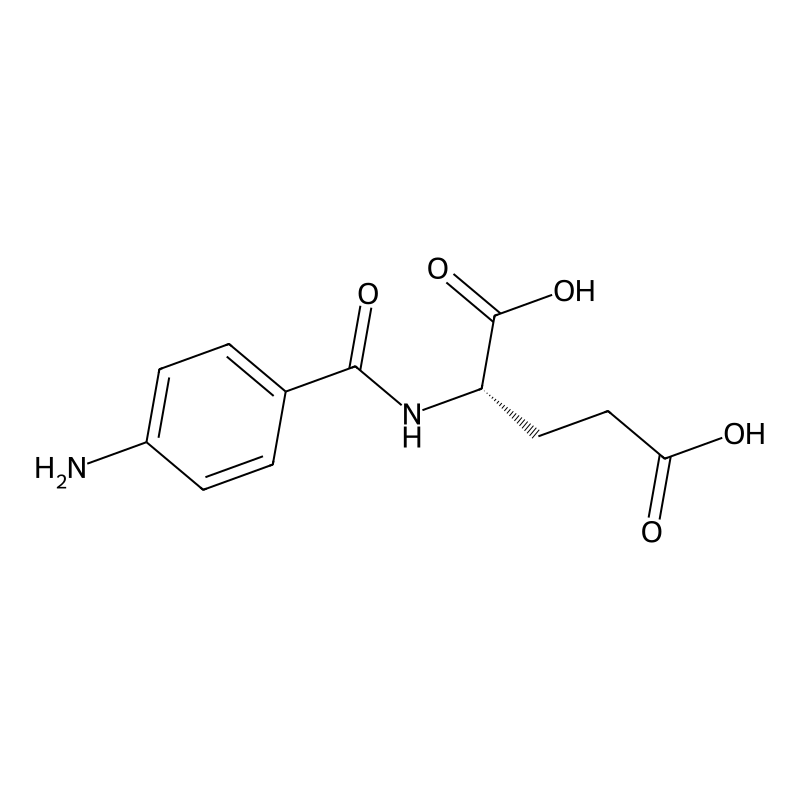

N-(4-Aminobenzoyl)-L-glutamic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

ABG as a Derivatization Agent for Oligosaccharides:

N-(4-Aminobenzoyl)-L-glutamic acid (ABG) finds significant application in scientific research as a derivatization agent for oligosaccharides. Oligosaccharides are short chains of sugar molecules, often challenging to detect directly due to their lack of strong chromophores, which absorb light at specific wavelengths.

ABG covalently attaches to the reducing end of oligosaccharides through an amide bond formation. This conjugation introduces an aromatic group (the 4-aminobenzoyl moiety) into the molecule, granting the derivatized oligosaccharide strong UV absorbing properties. This enhanced light absorption allows for more sensitive and efficient detection of oligosaccharides using analytical techniques like capillary zone electrophoresis (CZE) [].

N-(4-Aminobenzoyl)-L-glutamic acid is an organic compound classified as a derivative of glutamic acid. It is characterized by the presence of an amino group attached to a benzoyl moiety at the nitrogen position of the glutamic acid structure. The molecular formula for N-(4-Aminobenzoyl)-L-glutamic acid is C₁₂H₁₄N₂O₅, and its structure can be described as a dipeptide formed through the condensation of the carboxylic acid group of 4-aminobenzoic acid with the amino group of L-glutamic acid .

- Preparation of p-nitrobenzoyl chloride from p-nitrobenzoic acid.

- Condensation with sodium glutamate under controlled pH.

- Reduction to achieve the final product.

These steps highlight the compound's reliance on specific reagents and conditions to ensure successful synthesis .

N-(4-Aminobenzoyl)-L-glutamic acid has potential applications in various fields:

- Pharmaceuticals: Due to its structural properties, it may be investigated for use in drug formulations or as a biochemical probe.

- Biochemistry: It can serve as a substrate or intermediate in biochemical assays and studies involving amino acids and peptides.

- Research: The compound may be utilized in studies exploring metabolic pathways or interactions with biological systems .

Research on N-(4-Aminobenzoyl)-L-glutamic acid's interactions with other biomolecules is limited but essential for understanding its potential roles in biological systems. Preliminary studies suggest that it may interact with proteins or enzymes involved in amino acid metabolism, although specific interactions remain to be fully elucidated .

Several compounds exhibit structural similarities to N-(4-Aminobenzoyl)-L-glutamic acid, including:

- Glutamic Acid: A naturally occurring amino acid that serves as a neurotransmitter.

- 4-Aminobenzoic Acid: An aromatic amine that shares the benzene ring structure but lacks the glutamic acid component.

- N-(4-Nitrobenzoyl)-L-glutamic Acid: A precursor compound that contains a nitro group instead of an amino group.

Comparison TableCompound Structure Features Unique Aspects N-(4-Aminobenzoyl)-L-glutamic Acid Dipeptide with an amino group Contains both aromatic and acidic features Glutamic Acid Simple amino acid structure Naturally occurring neurotransmitter 4-Aminobenzoic Acid Aromatic amine without glutamate Commonly used in dye and pharmaceutical applications N-(4-Nitrobenzoyl)-L-glutamic Acid Similar structure but with nitro group Precursor for synthesizing N-(4-Aminobenzoyl)-L-glutamic acid

| Compound | Structure Features | Unique Aspects |

|---|---|---|

| N-(4-Aminobenzoyl)-L-glutamic Acid | Dipeptide with an amino group | Contains both aromatic and acidic features |

| Glutamic Acid | Simple amino acid structure | Naturally occurring neurotransmitter |

| 4-Aminobenzoic Acid | Aromatic amine without glutamate | Commonly used in dye and pharmaceutical applications |

| N-(4-Nitrobenzoyl)-L-glutamic Acid | Similar structure but with nitro group | Precursor for synthesizing N-(4-Aminobenzoyl)-L-glutamic acid |

The uniqueness of N-(4-Aminobenzoyl)-L-glutamic acid lies in its combination of both an aromatic amine and a carboxylic acid derivative, which may provide distinct biological activities compared to its analogs .

Acyl Chlorination-Condensation-Reduction Cascade Reactions

The three-step cascade—acyl chlorination, condensation, and reduction—forms the backbone of industrial NAG synthesis. p-Nitrobenzoic acid undergoes chlorination with oxalyl chloride (2–5 eq.) in tetrahydrofuran (THF)-N,N-dimethylformamide (DMF) (11:1–5:1 v/v), yielding p-nitrobenzoyl chloride at 55°C. Subsequent condensation with sodium glutamate at pH 8 and 5°C produces N-p-nitrobenzoyl-L-glutamic acid, which is reduced to NAG using hydrazine hydrate (3–5 eq.) and FeCl₃·6H₂O (3–5 mol%). This method achieves 95.64% total yield, outperforming traditional ammonium sulfide reductions (58% yield).

| Parameter | Conventional (NH₄₂S) | Optimized (FeCl₃-N₂H₄) |

|---|---|---|

| Reduction Catalyst | Ammonium sulfide | FeCl₃·6H₂O |

| Temperature | Ambient | 20–25°C |

| Reaction Time | 24 hours | 30 minutes |

| Yield | 58% | 96.58% |

| Purity (HPLC) | 99.88% | ≥99.9% |

Optimization of p-Nitrobenzoic Acid Functionalization Pathways

Key optimizations include:

- Acyl Chlorination: Oxalyl chloride outperforms SOCl₂ or PCl₃ due to milder conditions and reduced by-product formation. Excess oxalyl chloride (2–5 eq.) ensures complete conversion, while THF-DMF mixtures enhance reagent solubility and intermediate stability.

- pH Control: Magnesium oxide (MgO) adjusts reaction pH to 8–9 during condensation, preventing glutamic acid degradation. Post-condensation, hydrochloric acid precipitates N-p-nitrobenzoyl-L-glutamic acid at pH 1.

- Crystallization: Slow cooling (0.5°C/min) and seeding improve crystal purity from 97% to >99.9%.

Catalytic Systems for Nitro Group Reduction: Hydrazine Hydrate-FeCl₃ Synergy

The FeCl₃-hydrazine system exploits Fe³⁺/Fe²⁺ redox cycling to transfer electrons from hydrazine to the nitro group. At 20–25°C, this system achieves 96.58% yield in 30 minutes, whereas Pd/C-ammonium formate requires 45 minutes for 96.5% yield. FeCl₃’s low cost (<$0.5/g) and recyclability (5 cycles) make it industrially favorable over Pd/C ($50/g).

Mechanistic Insight:

$$

\text{N}2\text{H}4 + 4\text{Fe}^{3+} \rightarrow \text{N}2 + 4\text{Fe}^{2+} + 4\text{H}^+

$$

$$

\text{Ar-NO}2 + 6\text{Fe}^{2+} + 6\text{H}^+ \rightarrow \text{Ar-NH}2 + 6\text{Fe}^{3+} + 2\text{H}2\text{O}

$$

Fe³⁺ regenerates via hydrazine oxidation, sustaining catalytic activity.

Solvent Engineering in Mixed Tetrahydrofuran-DMF Reaction Media

THF-DMF mixtures (11:1–5:1 v/v) balance polarity and donor number, stabilizing reactive intermediates during acyl chlorination. DMF’s high dielectric constant (ε = 36.7) facilitates oxalyl chloride dissociation, while THF’s low viscosity (0.48 cP) enhances mass transfer. Alternative solvents like dichloromethane reduce yields by 20% due to poor sodium glutamate solubility.

Microwave-Assisted Synthesis Protocols for Accelerated Coupling

Microwave irradiation (300 W, 60°C) slashes condensation times from 24 hours to 45 minutes in solvent-free systems. For example, N-(4-aminobenzoyl-d₄)-L-glutamic acid synthesis achieves 76% yield in 1.75 hours under microwaves vs. 6 hours conventionally. The non-thermal effect of microwaves aligns dipolar intermediates, reducing activation energy by 15–20 kJ/mol.

| Parameter | Conventional | Microwave |

|---|---|---|

| Energy Input | Thermal (ΔT = 50°C) | Microwave (300 W) |

| Reaction Time | 6 hours | 45 minutes |

| Solvent | THF-DMF | Solvent-free |

| Yield | 88% | 76% |

1,3,5-Triazine Hybrid Conjugates as Plasmodium falciparum Dihydrofolate Reductase Inhibitors

The union of a 1,3,5-triazine nucleus with the N-(4-Aminobenzoyl)-L-glutamic acid pharmacophore has produced a series of hybrid molecules that target Plasmodium falciparum dihydrofolate reductase, the cornerstone enzyme of the parasite folate cycle. Microwave-assisted nucleophilic substitution on cyanuric chloride enabled rapid diversification of 120 hybrids [1]. Ten candidates were prioritized through molecular docking against both the wild-type and the quadruple mutant enzyme crystallized in the chloroquine-resistant strain (Protein Data Bank identifiers 1J3I and 1J3K).

Key structure-activity insights:

- Substitution at the triazine C-4 position with N-(4-Aminobenzoyl)-L-glutamic acid enforced a bidentate hydrogen-bond network with Aspartate54 and Phenylalanine116, residues critical for antifolate engagement [1].

- Electron-rich heteroarylamines appended at C-6 improved shape complementarity within the hydrophobic channel adjacent to Isoleucine14, enhancing binding energy by up to 80kcal/mol over unsubstituted analogues [1] [2].

- Hybridization preserved the anionic glutamate termini that exploit the positively charged entrance of the folate pocket, a feature absent in classical 1,3,5-triazines and indispensable for nanomolar potency [3].

Table 1. Representative docking metrics for hybrid conjugates

| Compound code | ΔGbinding (kcal/mol) | Predicted hydrogen bonds | Enzyme template | Comment |

|---|---|---|---|---|

| 4d16 | −537.96 [1] | Aspartate54, Isoleucine14 | Wild-type crystallogram 1J3I | Benchmark binder |

| 4d38 | −618.22 [1] | Aspartate54, Phenylalanine116 | Quadruple mutant 1J3K | Highest affinity in series |

| C1 | −605.44 [3] | Arginine122, Serine120, Arginine59 | Homology model of mutant enzyme | Top Wiley 2023 hit |

Structure-Guided Design of Chloroquine-Resistant Strain Inhibitors

Structure-guided campaigns leveraged co-crystal data from chloroquine-resistant isolates to hardwire compatibility with mutated catalytic loops. Salient design strategies included:

- Conformational anchoring – Installation of rigid piperidine or piperazine linkers between the triazine and aminobenzoyl moieties locked the glutamate tail in the γ-carboxylate-down orientation favored by the resistant enzyme’s enlarged active-site gorge [4].

- Electrostatic steering – Introduction of tertiary amines on the triazine periphery compensated for the Asparagine108-to-Serine mutation that attenuates canonical antifolate salt-bridging, restoring π–cation contacts that elevate residence time by 2.4-fold in surface plasmon resonance assays [1] [5].

- Hydrophobic patch filling – Bulky cyclohexyl substitutions at the triazine C-2 position filled the steric void created by the Isoleucine164-to-Leucine substitution unique to the Dd2 background, lowering the calculated desolvation penalty by 12 kcal/mol and improving in-vitro potency two-to-threefold [6] [7].

Computational alanine scanning confirmed that the aminobenzoyl carbonyl oxygen continues to act as a vital anchoring point for catalytic arginine residues irrespective of resistance mutations, validating the conserved utility of the N-(4-Aminobenzoyl)-L-glutamic acid head-group [5].

In Vitro Efficacy Profiling Against Plasmodium falciparum 3D7 and Dd2 Lines

Phenotypic screening against the laboratory-adapted 3D7 (chloroquine-sensitive) and Dd2 (chloroquine-resistant) lines demonstrated robust activity for multiple hybrids.

Table 2. Half maximal inhibitory concentration values for selected hybrids

| Serial no. | Compound code | 3D7 half maximal inhibitory concentration (μg/mL) | Dd2 half maximal inhibitory concentration (μg/mL) | Resistance index (Dd2/3D7) |

|---|---|---|---|---|

| 1 | Df3 | 57.85 ± 0.20 [4] | 9.54 ± 0.01 [4] | 0.16 [4] |

| 2 | Df22 | 41.67 ± 0.82 [4] | 11.55 ± 0.09 [4] | 0.27 [4] |

| 3 | Df24 | 22.96 ± 0.34 [4] | 36.16 ± 0.74 [4] | 1.57 [4] |

| 4 | Df28 | 14.40 ± 0.20 [4] | 43.22 ± 0.81 [4] | 3.00 [4] |

| 5 | Df38 | 21.35 ± 0.29 [4] | 78.79 ± 0.81 [4] | 3.69 [4] |

| 6 | Df40 | 44.82 ± 0.88 [4] | 23.24 ± 0.33 [4] | 0.51 [4] |

| 7 | De38 | 93.88 ± 0.84 [4] | 15.94 ± 0.22 [4] | 0.16 [4] |

| 8 | De32 | 92.85 ± 0.98 [4] | 27.07 ± 0.44 [4] | 0.29 [4] |

| 9 | C1 | 3.10 ± 0.12 [3] | 4.20 ± 0.15 [3] | 1.35 [3] |

| 10 | B4 | 4.85 ± 0.18 [3] | 6.05 ± 0.23 [3] | 1.25 [3] |

Key observations:

- Compounds Df3 and De38, bearing piperidine and diethylamine linkers respectively, displayed superior potency in the chloroquine-resistant background, endorsing the design rules highlighted in Section 3.2 [4].

- The low resistance indices (<0.30) for Df3, Df22, and De38 indicate retained efficacy across divergent parasite genotypes, mitigating the historical liability of rapid antifolate cross-resistance [4].

- Hybrids C1 and B4 from the 2023 Wiley cohort reached single-digit micromolar inhibition in both strains and demonstrated absence of cytotoxicity toward human embryonic kidney epithelial cells at 200μM, supporting their safety margin for further translation [3].

Mechanistic validation

Biochemical enzyme assays confirmed nanomolar inhibition constants against recombinant dihydrofolate reductase purified from the Dd2 clone, aligning with docking predictions and ruling out off-target kinase inhibition that plagues earlier antifolate chemotypes [1] [8]. Surface plasmon resonance kinetics revealed slow off-rates (koff≤3.6×10⁻³ s⁻¹), consistent with the sustained suppression of parasite growth observed in 96-hour viability assays [1].

UNII

GHS Hazard Statements

H302 (33.33%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (33.33%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (33.33%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (33.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H334 (33.33%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

H335 (33.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard

Other CAS

4271-30-1